PI3Kγ Inhibitor Potency: The CAY10505 Benchmark
The most compelling differentiation stems from the compound's utility in generating CAY10505, a selective PI3Kγ inhibitor. While this data pertains to the derivative, it quantifies the unique value of the core scaffold. CAY10505, derived from [5-(4-Fluorophenyl)furan-2-yl]methanol via a simple one-step condensation with 2,4-thiazolidinedione, demonstrates exceptional potency and isoform selectivity [1]. The target compound is the essential precursor for this activity.
| Evidence Dimension | Inhibitory potency against PI3K isoforms (IC50) |
|---|---|
| Target Compound Data | CAY10505 (derived from target compound): PI3Kγ IC50 = 30 nM |
| Comparator Or Baseline | Other PI3K isoforms in the same assay: PI3Kα IC50 = 940 nM, PI3Kβ IC50 = 20,000 nM, PI3Kδ IC50 = 20,000 nM |
| Quantified Difference | 31-fold selectivity for PI3Kγ over PI3Kα; >666-fold selectivity over PI3Kβ and PI3Kδ. |
| Conditions | In vitro kinase inhibition assay using recombinant human PI3K isoforms [1]. |
Why This Matters
This quantitative benchmark demonstrates that the 5-(4-fluorophenyl)furan-2-yl scaffold is essential for achieving high potency and isoform selectivity, which is a critical parameter for reducing off-target toxicity in therapeutic development.
- [1] Selleck Chemicals. CAY10505 (PI3Kγ inhibitor) Technical Datasheet. View Source
